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Introduction

The dipeptide Alanine-Histidine (Ala-His) is an emerging linker molecule in the design of
advanced drug delivery systems, particularly for targeted therapies such as antibody-drug
conjugates (ADCs) and pH-responsive nanopatrticles. The unique properties of its constituent
amino acids—the small, non-polar alanine and the imidazole-containing histidine—offer a
versatile platform for controlled drug release. Alanine can provide a stable linkage susceptible
to enzymatic cleavage by certain proteases, while the histidine residue's imidazole side chain
(pKa = 6.0) imparts a pH-sensitive character to the drug delivery system. This allows for
enhanced drug release in the acidic microenvironments of tumors or within endosomal and
lysosomal compartments of cancer cells.[1][2][3]

These application notes provide an overview of the utility of the Ala-His dipeptide as a linker in
drug delivery systems and offer detailed protocols for the synthesis, characterization, and
evaluation of Ala-His-drug conjugates.

Key Applications of Ala-His Linkers

» pH-Sensitive Drug Release: The protonation of the histidine imidazole ring in acidic
environments (pH < 6.5) can trigger conformational changes in the linker or the carrier,
leading to the release of the conjugated drug.[1][3] This is particularly advantageous for
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targeting solid tumors, which often exhibit a slightly acidic extracellular pH, and for facilitating
drug release upon internalization into acidic endosomes and lysosomes.[1][2]

o Enzymatic Cleavage: Dipeptide linkers are recognized substrates for lysosomal proteases,
such as cathepsins and legumain, which are often overexpressed in tumor cells.[4][5] While
Val-Cit and Val-Ala are the most studied dipeptide linkers for cathepsin B-mediated cleavage,
the potential for Ala-His to be cleaved by specific lysosomal proteases offers a pathway for
intracellular drug release.[6][7] For instance, legumain, an asparaginyl endopeptidase,
shows preference for certain amino acid sequences, and while Ala-Ala-Asn is a known
substrate, the exploration of other dipeptides like Ala-His is a subject of ongoing research.[4]

[8]

» Enhanced Hydrophilicity: The inclusion of the relatively polar histidine residue can improve
the hydrophilicity of the linker-payload complex. This can be beneficial in preventing
aggregation of antibody-drug conjugates, especially those with high drug-to-antibody ratios
(DARSs).[9][10]

Data Presentation

While specific quantitative data for Ala-His linkers is still emerging in the literature, the
following tables provide a comparative overview of properties for commonly used dipeptide
linkers in ADCs, which can serve as a benchmark for the development and evaluation of Ala-
His based systems.

Table 1: Physicochemical Properties of Common Dipeptide Linkers
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Table 2: In Vitro Stability and Cleavage of Dipeptide Linkers (Comparative)

. . . Stability in Human Cleavage by
Dipeptide Linker . Reference
Plasma Cathepsin B
Val-Cit High Efficient [5][11]
Val-Ala High Efficient [6][12]
Ala-Ala High Moderate [519]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation

of Ala-His-drug conjugates.

Protocol 1: Synthesis of Ala-His-Drug Conjugate

This protocol describes the synthesis of a maleimide-functionalized Ala-His linker payload,

which can then be conjugated to a thiol-containing targeting moiety, such as a reduced
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antibody.

Materials:

e Fmoc-His(Trt)-OH

e Fmoc-Ala-OH

e 2-Chlorotrityl chloride resin

e N,N'-Diisopropylcarbodiimide (DIC)
e Hydroxybenzotriazole (HOB)

» Piperidine

¢ N,N-Dimethylformamide (DMF)

¢ Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)
 Triisopropylsilane (TIS)

e Maleimidocaproic acid

¢ Drug with a free amine group

e HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
» N,N-Diisopropylethylamine (DIPEA)
Procedure:

o Solid-Phase Peptide Synthesis (SPPS) of Ala-His: a. Swell the 2-chlorotrityl chloride resin in
DCM. b. Couple Fmoc-His(Trt)-OH to the resin using DIC and DIPEA in DCM. c. Wash the
resin with DMF. d. Remove the Fmoc protecting group using 20% piperidine in DMF. e. Wash
the resin with DMF. f. Couple Fmoc-Ala-OH using HBTU and DIPEA in DMF. g. Wash the
resin with DMF and DCM.
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o Conjugation of Maleimidocaproic Acid: a. Remove the Fmoc group from the N-terminal

alanine. b. Couple maleimidocaproic acid to the N-terminus of the dipeptide using HBTU and
DIPEA in DMF.

Cleavage from Resin: a. Wash the resin with DCM. b. Cleave the peptide from the resin and
remove the side-chain protecting group using a cleavage cocktail of TFA/TIS/Water
(95:2.5:2.5). c. Precipitate the cleaved peptide in cold diethyl ether and collect by
centrifugation. d. Purify the maleimide-Ala-His linker by reverse-phase HPLC.

Drug Conjugation: a. Activate the carboxylic acid of the purified linker using HBTU and
DIPEA. b. Add the amine-containing drug to the activated linker and stir at room
temperature. c. Monitor the reaction by LC-MS. d. Purify the final maleimide-Ala-His-drug
payload by reverse-phase HPLC.

Protocol 2: Conjugation to a Monoclonal Antibody (ADC
Synthesis)

Materials:

Monoclonal antibody (mADb) in a suitable buffer (e.g., PBS)
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Maleimide-Ala-His-drug payload

Dimethyl sulfoxide (DMSO)

Desalting column (e.g., Sephadex G-25)

Conjugation buffer (e.g., PBS with EDTA)

Procedure:

Antibody Reduction: a. Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at
37°C to reduce the interchain disulfide bonds. b. Remove the excess TCEP using a desalting
column equilibrated with conjugation buffer.
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» Conjugation: a. Dissolve the maleimide-Ala-His-drug payload in DMSO to prepare a stock
solution. b. Add the payload solution to the reduced antibody solution at a 5-10 fold molar
excess. c. Incubate the reaction for 1 hour at room temperature.

 Purification: a. Remove the unreacted payload and organic solvent by size-exclusion
chromatography or tangential flow filtration. b. Concentrate the purified ADC to the desired
concentration.

Protocol 3: Characterization of the Ala-His ADC

Methods:

e Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: Measure the
absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of
the drug. Calculate the DAR using the Beer-Lambert law. b. Hydrophobic Interaction
Chromatography (HIC): Separate the different drug-loaded species to determine the
distribution and average DAR. c. Mass Spectrometry (MS): Determine the exact mass of the
intact or reduced ADC to calculate the DAR.

o Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC): Assess the
percentage of monomer, aggregate, and fragment in the ADC preparation.

 |n Vitro Stability: a. Incubate the ADC in human plasma at 37°C for various time points. b.
Analyze the samples by ELISA to measure the amount of conjugated drug remaining on the
antibody over time.

Protocol 4: In Vitro Drug Release Study

Procedure:

o pH-Dependent Release: a. Incubate the Ala-His-drug conjugate (or ADC) in buffers of
different pH values (e.g., pH 7.4, 6.5, 5.5). b. At various time points, separate the released
drug from the conjugate using a suitable method (e.g., dialysis, ultrafiltration).[13] c. Quantify
the released drug by HPLC or LC-MS.

o Enzymatic Release: a. Incubate the ADC with purified cathepsin B or legumain, or with
lysosomal extracts, at their optimal pH. b. At various time points, quench the reaction and
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analyze the release of the drug by HPLC or LC-MS.
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Caption: Experimental workflow for the synthesis and evaluation of an Ala-His ADC.
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Caption: Mechanism of action for an Ala-His ADC leading to targeted cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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